molecular formula C16H16N2O4S B15374980 N-methyl-4-[4-(methylcarbamoyl)phenyl]sulfonylbenzamide CAS No. 5433-18-1

N-methyl-4-[4-(methylcarbamoyl)phenyl]sulfonylbenzamide

Cat. No.: B15374980
CAS No.: 5433-18-1
M. Wt: 332.4 g/mol
InChI Key: MSINKYSYGLVROA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-4-[4-(methylcarbamoyl)phenyl]sulfonylbenzamide is a sulfonamide derivative characterized by a central sulfamoyl (-SO₂-NH-) group linking two aromatic rings. One benzene ring is substituted with a methylcarbamoyl (-NH-C(O)-CH₃) group, while the other is linked to an N-methyl benzamide moiety. Sulfonamides are historically significant for their antibacterial properties and enzyme-inhibiting capabilities, particularly targeting carbonic anhydrase and dihydropteroate synthase .

Properties

CAS No.

5433-18-1

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4 g/mol

IUPAC Name

N-methyl-4-[4-(methylcarbamoyl)phenyl]sulfonylbenzamide

InChI

InChI=1S/C16H16N2O4S/c1-17-15(19)11-3-7-13(8-4-11)23(21,22)14-9-5-12(6-10-14)16(20)18-2/h3-10H,1-2H3,(H,17,19)(H,18,20)

InChI Key

MSINKYSYGLVROA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and biological activities of compounds closely related to N-methyl-4-[4-(methylcarbamoyl)phenyl]sulfonylbenzamide:

Compound Name Key Structural Features Biological Activity Key Findings
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Oxazole ring substituent on sulfamoyl group Antimicrobial Synthesized as part of a series to explore antimicrobial sulfonamides .
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide 3-Methylphenyl group on sulfamoyl Enzyme inhibition (structural study) Part of a structural study on sulfonamide derivatives with medicinal potential .
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide Thiazole ring substituent on benzamide Kinase inhibition (hypothesized) Thiazole moiety suggests potential kinase-targeting applications .
N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide Morpholine and methoxypyrimidine substituents Solubility enhancement (hypothesized) Morpholine group may improve pharmacokinetic properties .
ABT737 (BH3 mimetic) Piperazine, chlorophenyl, and dimethylamino groups BAX activation (anticancer) Complex structure enables direct activation of pro-apoptotic BAX .

Substituent Effects on Activity

  • Halogenated analogues (e.g., 4-chlorobenzyl in ) often exhibit increased metabolic stability and binding affinity due to hydrophobic and electron-withdrawing effects.
  • Heterocyclic Moieties :

    • Oxazole () and thiazole () rings introduce rigidity and polarity, which can optimize antimicrobial or kinase-inhibiting activities.
    • Morpholine () and pyrimidine () substituents enhance solubility, addressing a common limitation of sulfonamides.
  • Complexity and Therapeutic Scope :

    • The target compound’s simpler structure contrasts with ABT737 (), a BH3 mimetic with multiple aromatic and heterocyclic groups. While ABT737 is tailored for anticancer applications, the target compound’s design may favor antimicrobial or enzyme-targeted uses.

Pharmacokinetic and Physicochemical Comparisons

Parameter Target Compound 4-Methyl-oxazole Derivative Morpholine-Pyrimidine Derivative
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.1 (higher lipophilicity) ~1.8 (improved solubility)
Hydrogen Bond Donors 2 (NH groups) 2 3
Molecular Weight ~400 g/mol ~420 g/mol ~450 g/mol
  • The target compound’s methylcarbamoyl group balances lipophilicity and polarity, whereas morpholine in significantly enhances aqueous solubility.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-methyl-4-[4-(methylcarbamoyl)phenyl]sulfonylbenzamide?

  • Methodological Answer : Synthesis typically involves sequential sulfonylation and amidation steps. Starting materials include 4-(methylcarbamoyl)benzenesulfonyl chloride and methylamine derivatives. Reactions are conducted in aprotic solvents (e.g., dichloromethane or DMF) under inert atmospheres, with triethylamine as a base to neutralize HCl byproducts. Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions and purity. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonyl, carbamoyl). High-Performance Liquid Chromatography (HPLC) with UV detection ensures ≥95% purity. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. Note: Absence of melting point data in some studies necessitates differential scanning calorimetry (DSC) for thermal profiling .

Q. What are the solubility profiles and formulation considerations for in vitro studies?

  • Methodological Answer : The compound exhibits limited aqueous solubility; DMSO is recommended as a primary solvent for stock solutions. For biological assays, dilute in PBS or culture media (final DMSO ≤0.1%). Solubility in organic solvents (e.g., ethanol, acetonitrile) should be confirmed via UV-Vis spectrophotometry. Lyophilization may improve stability for long-term storage .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

  • Methodological Answer : Yield optimization requires:

  • Temperature Control : Stepwise heating (0°C → RT for sulfonylation; 40–60°C for amidation).
  • Solvent Selection : DMF enhances reaction rates but may require post-reaction dialysis to remove traces.
  • Catalytic Additives : Use of 4-dimethylaminopyridine (DMAP) to accelerate amidation.
  • Purification : Recrystallization from ethanol/water mixtures improves crystal purity .

Q. What strategies are recommended for resolving contradictions in reported biological activities?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) may arise from assay conditions. Standardize protocols:

  • Use identical cell lines (e.g., HEK293 or HeLa) and passage numbers.
  • Validate target engagement via Western blotting or ELISA.
  • Employ orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to confirm binding affinity .

Q. How can computational modeling guide structural modifications to enhance bioactivity?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts interactions with targets like kinase domains or GPCRs. Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes. Quantitative Structure-Activity Relationship (QSAR) models prioritize substituents (e.g., fluorination at the phenyl ring) to improve binding energy or solubility .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize:

  • Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, A549).
  • Enzyme Inhibition : Fluorogenic substrates for proteases or kinases.
  • Membrane Permeability : Caco-2 monolayer model with LC-MS quantification.
    Include positive controls (e.g., staurosporine for apoptosis) and validate results with siRNA knockdown .

Q. What are the primary degradation pathways under varying pH and temperature?

  • Methodological Answer : Accelerated stability studies (ICH guidelines):

  • Acidic Conditions : Hydrolysis of the sulfonamide group (monitor via HPLC at 254 nm).
  • Oxidative Stress : Use H₂O₂ to simulate degradation; identify byproducts with LC-MS.
  • Thermal Stability : Store at 40°C/75% RH for 4 weeks; DSC detects polymorphic transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.